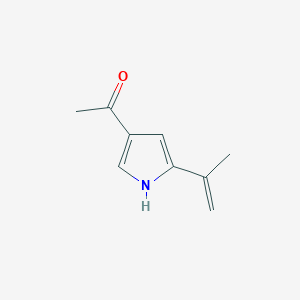
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPE is a pyrrole-based compound that has been synthesized through various methods and has shown promising results in different areas of research.
Applications De Recherche Scientifique
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is in the field of organic electronics. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in solar cells due to its high electron mobility and good photovoltaic performance.
In addition to its applications in organic electronics, 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in cancer therapy. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
Mécanisme D'action
The mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is not well understood. However, it has been reported that 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone may exert its cytotoxic effects through the induction of oxidative stress and the inhibition of cell proliferation. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit various biochemical and physiological effects. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been reported to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its high purity and yield. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit cytotoxic effects, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone. One potential direction is to further investigate its applications in organic electronics, particularly in the development of OFETs and solar cells. Another potential direction is to explore its potential use in cancer therapy, including the development of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone-based drugs. Additionally, further research is needed to understand the mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone and its potential toxicity.
Méthodes De Synthèse
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the reaction of 3-acetylpyrrole with propargyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-acetylpyrrole with propargyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. These methods have been reported to yield 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone with high purity and yield.
Propriétés
IUPAC Name |
1-(5-prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-5,10H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWUAABYLAWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

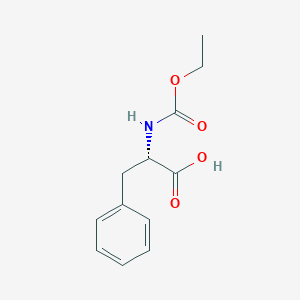
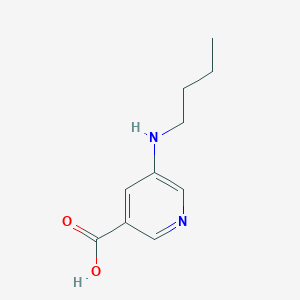
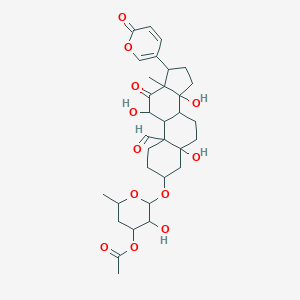
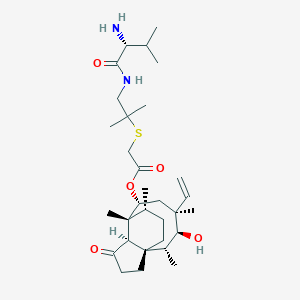
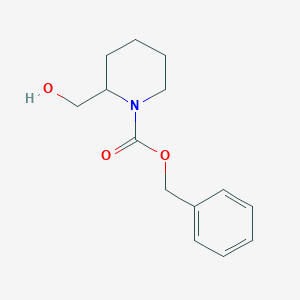
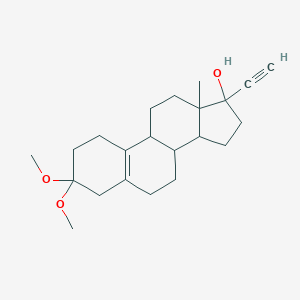
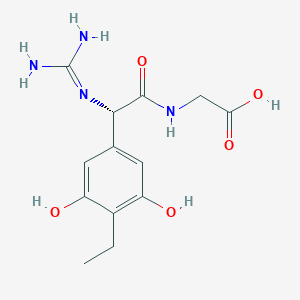
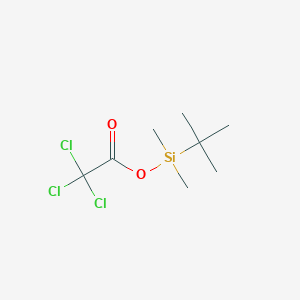
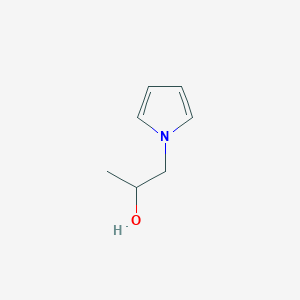
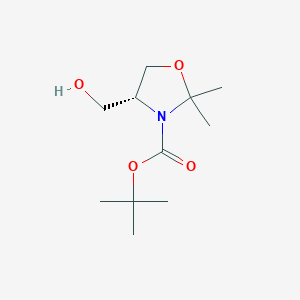


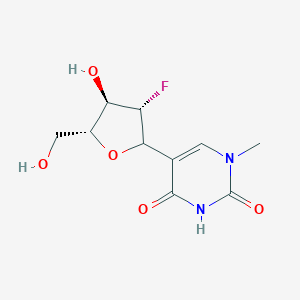
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)